

Abietyl Alcohol (CAS 666-84-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Abietyl alcohol*

Cat. No.: *B1212625*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietyl alcohol (CAS 666-84-2) is a diterpenoid primary alcohol derived from abietic acid, a major component of rosin. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development and research. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are presented, alongside a summary of its biological activities.

Chemical and Physical Properties

Abietyl alcohol is a resinous, tacky, and balsamic compound.^[1] Its core structure is a tricyclic diterpene, which imparts notable hydrophobicity and stability.^{[2][3]} A summary of its key chemical and physical properties is provided in the tables below.

Table 1: Chemical Identifiers of Abietyl Alcohol

Identifier	Value	Reference
CAS Number	666-84-2	[2] [4]
Molecular Formula	C ₂₀ H ₃₂ O	[1] [4]
Molecular Weight	288.5 g/mol	[1] [2] [4]
IUPAC Name	[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol	[1]
InChI Key	GQRUHVMVWNKUFW-LWYYNNOASA-N	[1] [2]
SMILES	CC(C)C1=CC2=CCC3C(CCC3(C2CC1)C)(C)CO	[1]
Synonyms	Abietinol, Abitol, Abieta-7,13-dien-18-ol	[4] [5]

Table 2: Physicochemical Properties of Abietyl Alcohol

Property	Value	Reference
Appearance	Colorless, viscous liquid or pale yellow powder	[1][6]
Boiling Point	398.00 to 400.00 °C @ 760.00 mm Hg (estimated)	[2][6]
Melting Point	85.5 - 87 °C	[4]
Flash Point	287.00 °F (141.70 °C) (estimated)	[6]
logP (o/w)	6.394 (estimated)	[6]
Water Solubility	0.2204 mg/L @ 25 °C (estimated)	[2][6]
Solubility in Ethanol	90.05 g/L @ 25°C	[4]
Solubility in Methanol	36.59 g/L @ 25°C	[4]
Solubility in Isopropanol	87.35 g/L @ 25°C	[4]

Synthesis and Experimental Protocols

Abietyl alcohol is primarily synthesized from abietic acid, which is readily available from rosin, a renewable natural resource.[2] The most common synthetic route involves the reduction of the carboxylic acid group of abietic acid.

Synthesis of Abietyl Alcohol from Abietic Acid

The chemoselective reduction of abietic acid to **abietyl alcohol** can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH_4).[2][7] This method effectively reduces the carboxylic acid to a primary alcohol while preserving the double bonds within the diterpene structure.[2]

Experimental Protocol: Reduction of Abietic Acid with LiAlH_4 [7]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) under an

inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

- **Addition of Abietic Acid:** Slowly add a solution of abietic acid in anhydrous THF to the stirred LiAlH₄ suspension over a period of 10 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, cautiously quench the reaction by the dropwise addition of water. This will result in the formation of a white precipitate.
- **Workup:** Filter the solution to remove the inorganic salts. Add a saturated solution of sodium bicarbonate to the filtrate and extract the aqueous phase with ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **abietyl alcohol** can be further purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[7]

Diagram 1: Synthesis Workflow of Abietyl Alcohol and its Ester Derivatives

[Click to download full resolution via product page](#)

Caption: Synthesis of **Abietyl Alcohol** and its subsequent esterification.

Synthesis of Abietyl Alcohol Derivatives: Steglich Esterification

The primary alcohol group of **abietyl alcohol** serves as a reactive site for various chemical transformations, including esterification. The Steglich esterification is a mild and efficient method for synthesizing esters from alcohols and carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] This method is particularly useful for coupling sterically hindered substrates.[8]

Experimental Protocol: Steglich Esterification of **Abietyl Alcohol**[7]

- Reaction Setup: In a round-bottom flask, dissolve **abietyl alcohol**, a fatty acid (e.g., stearic acid, oleic acid), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM).
- Addition of DCC: Add DCC to the solution at room temperature with stirring.
- Reaction Monitoring: Monitor the reaction progress by TLC. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.
- Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate with 0.5 N hydrochloric acid and then with a saturated solution of sodium bicarbonate.
- Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography using a hexane-ethyl acetate solvent system.[7]

Applications in Research and Drug Development

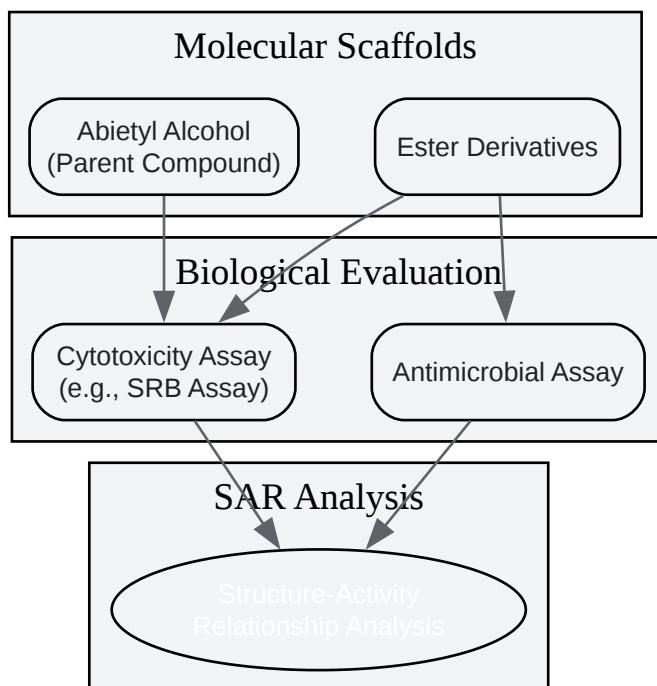
Abietyl alcohol and its derivatives are of interest in various research and industrial fields, including drug development, due to their biocompatibility and biological activities.[1]

Chemical Precursor

Abietyl alcohol is a valuable bio-based starting material for the synthesis of more complex molecules.[2] Its rigid and hydrophobic diterpene skeleton can be incorporated into polymers, such as polyurethanes, to modify their physical properties.[2] It also serves as a precursor for the synthesis of abietyl glycidyl ether, a bio-based epoxy monomer.[2]

Biological and Pharmacological Activities

Derivatives of **abietyl alcohol**, particularly esters, have shown promising biological activities.


Antimicrobial Activity: Abietane diterpenoids, the class of compounds to which **abietyl alcohol** belongs, have demonstrated significant antimicrobial potential.[2] Some derivatives have shown activity against *Mycobacterium tuberculosis* and other pathogenic bacteria.[2]

Cytotoxic Activity: Novel ester derivatives of **abietyl alcohol** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] Studies have shown that esterification of **abietyl alcohol** can lead to compounds with significant growth inhibitory effects on breast cancer (MCF7) and hepatocellular carcinoma cell lines (Huh7, Hep3B, Snu449, and Plc).[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[9][10]

- Cell Plating: Seed adherent cancer cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
- Compound Treatment: Treat the cells with serial dilutions of the test compounds (**abietyl alcohol** and its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7][10]
- Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]
- Staining: Wash the plates with water and stain the cells with 0.057% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.[9]
- Washing: Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.[9]
- Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[9]
- Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9] The OD is proportional to the cellular protein content and, therefore, the cell number.

Diagram 2: Structure-Activity Relationship (SAR) Logic

[Click to download full resolution via product page](#)

Caption: Logical flow for studying the Structure-Activity Relationship of **Abietyl Alcohol** derivatives.

Safety and Handling

There is limited specific toxicity data available for **abietyl alcohol**. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For research use only. Not for human or veterinary use.[\[2\]](#)

Conclusion

Abietyl alcohol (CAS 666-84-2) is a versatile, bio-derived chemical with a range of potential applications, particularly as a precursor for the synthesis of novel compounds with interesting biological activities. Its ready availability from natural sources makes it an attractive platform for green chemistry and drug discovery efforts. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Abietyl alcohol | 666-84-2 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. scent.vn [scent.vn]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. abietyl alcohol, 666-84-2 [thegoodscentscompany.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Abietyl Alcohol (CAS 666-84-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212625#abietyl-alcohol-cas-number-666-84-2-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com